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For researchers and professionals in drug development, optimizing in vitro transcription (IVT) is
critical for producing high-quality RNA for therapeutics, diagnostics, and research applications.
While Guanosine Triphosphate (GTP) is a canonical nucleotide essential for RNA synthesis, its
analog, Inosine Triphosphate (ITP), presents a specialized alternative, particularly for templates
with high GC content that are prone to forming inhibitory secondary structures. This guide
provides an objective comparison of ITP and GTP in T7 RNA polymerase-mediated
transcription, summarizing available quantitative data, detailing experimental protocols, and
visualizing key processes.

Data Presentation: ITP vs. GTP in Transcription

Direct quantitative comparisons of RNA yield when GTP is completely substituted with ITP are
not extensively documented in peer-reviewed literature. Most studies utilize ITP in combination
with GTP to disrupt G-quadruplexes or other secondary structures in GC-rich templates.
However, T7 RNA polymerase is known to incorporate ITP, primarily in place of guanosine.[1]
The following tables summarize typical yields with GTP and present key kinetic parameters that
govern transcription efficiency.

Table 1: Typical RNA Yields in Standard T7 In Vitro Transcription (with GTP)
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DNA Template Reaction Incubation Expected RNA
] . Reference

(1 pg) Volume Time Yield (pg)

~2.5 kb Plasmid 20 pL 2 hours 80 - 100+ NEB Inc.
Thermo Fisher

1.8 kb Plasmid 20 pL 2 hours ~180 o
Scientific

0.3 kb PCR

20 pL 2 hours 40 - 50
Product

Yields are highly dependent on the specific template, promoter strength, and purification
method.

Table 2: Kinetic Parameters of T7 RNA Polymerase with Canonical NTPs

Parameter Value Condition

NTP Binding (Kd) 80 uM Elongation Complex, 25°C
NMP Incorporation Rate 220 s-1 Elongation Complex, 25°C
Pyrophosphorolysis (kmax) 0.8s-1 Elongation Complex, 25°C

This data, derived from studies on canonical nucleotides, provides a baseline for the kinetic
efficiency of the polymerase.[2][3] Equivalent kinetic data for ITP incorporation is not readily

available.

Molecular Basis of ITP vs. GTP Incorporation

GTP forms three hydrogen bonds with cytosine, creating a stable base pair that is efficiently
recognized by RNA polymerase. ITP, which has a hypoxanthine base instead of guanine, forms
only two hydrogen bonds with cytosine. This weaker interaction is the basis for its utility in
disrupting the stable G-C clusters that can cause polymerase pausing or dissociation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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